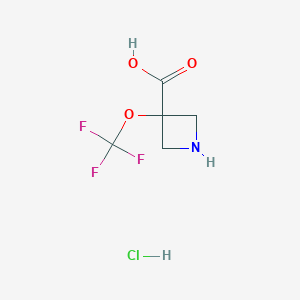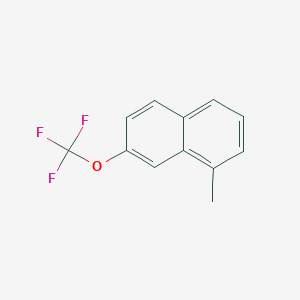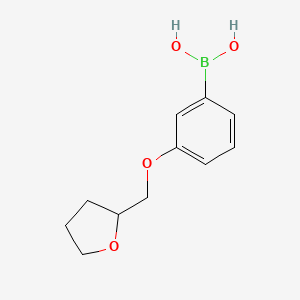
(R)-2-Amino-2-(5-chloro-1H-indol-3-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2-Amino-2-(5-cloro-1H-indol-3-YL)ácido acético es un derivado de aminoácido quiral que presenta un anillo indol sustituido con un átomo de cloro en la posición 5.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de (R)-2-Amino-2-(5-cloro-1H-indol-3-YL)ácido acético generalmente implica los siguientes pasos:
Material de partida: La síntesis comienza con el 5-cloroindol disponible comercialmente.
Formación del derivado de glicina: El 5-cloroindol se somete a una reacción de Mannich con formaldehído y glicina para formar el derivado de glicina correspondiente.
Resolución de enantiómeros: La mezcla racémica se resuelve luego utilizando cromatografía quiral o resolución enzimática para obtener el enantiómero (R).
Métodos de producción industrial: Los métodos de producción industrial para este compuesto pueden implicar reacciones de Mannich a gran escala seguidas de técnicas de resolución eficientes para separar el enantiómero deseado. Las condiciones de reacción optimizadas, como el control de temperatura y el uso de catalizadores específicos, son cruciales para un alto rendimiento y pureza.
Tipos de reacciones:
Oxidación: El anillo indol puede sufrir reacciones de oxidación, lo que lleva a la formación de varios derivados oxidados.
Reducción: La reducción del anillo indol o el grupo amino puede producir diferentes productos reducidos.
Sustitución: El átomo de cloro en la posición 5 se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar para reacciones de sustitución.
Productos principales:
Oxidación: Derivados de indol oxidados.
Reducción: Derivados de aminoácidos reducidos.
Sustitución: Derivados de indol sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
(R)-2-Amino-2-(5-cloro-1H-indol-3-YL)ácido acético tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción quiral en la síntesis de moléculas orgánicas complejas.
Biología: Se estudia por su posible papel en la modulación de vías biológicas.
Medicina: Se investiga por sus posibles efectos terapéuticos, incluidas las propiedades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de (R)-2-Amino-2-(5-cloro-1H-indol-3-YL)ácido acético implica su interacción con dianas moleculares específicas, como enzimas o receptores. El anillo indol y la porción de aminoácido le permiten unirse a estos objetivos, modulando su actividad e influyendo en varias vías biológicas. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso.
Compuestos similares:
(R)-2-Amino-2-(5-bromo-1H-indol-3-YL)ácido acético: Estructura similar con un átomo de bromo en lugar de cloro.
(R)-2-Amino-2-(5-fluoro-1H-indol-3-YL)ácido acético: Estructura similar con un átomo de flúor en lugar de cloro.
(R)-2-Amino-2-(5-metil-1H-indol-3-YL)ácido acético: Estructura similar con un grupo metilo en lugar de cloro.
Singularidad: (R)-2-Amino-2-(5-cloro-1H-indol-3-YL)ácido acético es único debido a la presencia del átomo de cloro, que puede influir en su reactividad e interacción con objetivos biológicos. El átomo de cloro también puede afectar las propiedades farmacocinéticas del compuesto, como su solubilidad y estabilidad metabólica.
Comparación Con Compuestos Similares
®-2-Amino-2-(5-bromo-1H-indol-3-YL)acetic acid: Similar structure with a bromine atom instead of chlorine.
®-2-Amino-2-(5-fluoro-1H-indol-3-YL)acetic acid: Similar structure with a fluorine atom instead of chlorine.
®-2-Amino-2-(5-methyl-1H-indol-3-YL)acetic acid: Similar structure with a methyl group instead of chlorine.
Uniqueness: ®-2-Amino-2-(5-chloro-1H-indol-3-YL)acetic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can also affect the compound’s pharmacokinetic properties, such as its solubility and metabolic stability.
Propiedades
Fórmula molecular |
C10H9ClN2O2 |
|---|---|
Peso molecular |
224.64 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(5-chloro-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9ClN2O2/c11-5-1-2-8-6(3-5)7(4-13-8)9(12)10(14)15/h1-4,9,13H,12H2,(H,14,15)/t9-/m1/s1 |
Clave InChI |
MVOLYIPRMGJCEC-SECBINFHSA-N |
SMILES isomérico |
C1=CC2=C(C=C1Cl)C(=CN2)[C@H](C(=O)O)N |
SMILES canónico |
C1=CC2=C(C=C1Cl)C(=CN2)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11882350.png)





![N-[2-(7H-purin-6-ylamino)ethyl]acetamide](/img/structure/B11882374.png)




![2-Methyl-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B11882405.png)
![2-Ethyl-3-methylbenzo[b][1,5]naphthyridine](/img/structure/B11882412.png)
![Isopropyl 2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate](/img/structure/B11882413.png)
